
Ceramide 3
Overview
Description
Ceramide 3 is a dihydroceramide compound where the ceramide N-acyl group is specified as octadecanoyl (stearoyl). This compound is a type of sphingolipid, which are essential components of cell membranes and play crucial roles in cellular processes such as signal transduction and cell recognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ceramide 3 typically involves the acylation of sphinganine with octadecanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
On an industrial scale, the production of this compound may involve enzymatic methods using specific acyltransferases that catalyze the transfer of the octadecanoyl group to sphinganine. This method is advantageous due to its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ceramide 3 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the amide bond.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine can be used for substitution reactions.
Major Products
Oxidation: Formation of N-(octadecanoyl)-4-ketosphinganine.
Reduction: Formation of N-(octadecanoyl)-4-aminosphinganine.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
Skin Hydration and Barrier Function
Overview:
Ceramide 3 plays a crucial role in maintaining skin hydration and barrier integrity. It is particularly effective in preventing transepidermal water loss (TEWL) and enhancing the skin's moisture-retaining capabilities.
Research Findings:
A study involving emulsions containing Ceramide 1 and this compound demonstrated significant improvements in skin hydration and reduced TEWL over a four-week period. The emulsion containing both ceramides resulted in a 21.9% increase in skin humidity compared to only 8.9% for the control group . The synergistic effect of these ceramides suggests their combined use can optimize skin barrier restoration.
Table 1: Effects of this compound on Skin Hydration
Parameter | Control Emulsion | Emulsion with this compound |
---|---|---|
Initial TEWL (g/h/m²) | 5.1 ± 0.8 | 36.7 ± 4.7 |
Final TEWL (g/h/m²) | 5.1 ± 0.8 | 36.7 ± 4.7 |
Increase in Humidity (%) | 8.9 ± 0.9 | 21.9 ± 1.8 |
Treatment of Atopic Dermatitis
Overview:
this compound is frequently included in formulations aimed at treating atopic dermatitis and other dry skin conditions due to its ability to restore the lipid barrier.
Clinical Studies:
A meta-analysis of multiple studies showed that ceramide-containing preparations significantly improved dryness and barrier function in patients with atopic dermatitis . These findings highlight the efficacy of ceramides as a therapeutic agent for compromised skin conditions.
Hair Care Applications
Overview:
In addition to skincare, this compound is utilized in hair care products for its protective properties.
Mechanism:
Ceramides reinforce the hair cuticle, helping to restore moisture balance and protect against environmental damage . This results in improved hair texture, shine, and overall health.
Cosmetic Formulations
Usage Levels:
this compound can be incorporated into cosmetic formulations at concentrations ranging from 0.05% to 5% , depending on the desired effect .
Formulation Benefits:
- Moisturization: Enhances hydration levels.
- Barrier Function: Strengthens the skin's protective layer against irritants.
- Long-term Effects: Sustains moisture retention even after product application ceases, as shown in studies where hydration levels remained elevated for days post-treatment .
Safety and Regulatory Status
This compound has been extensively reviewed for safety in cosmetic applications, with no significant adverse effects reported when used as recommended . It is recognized by regulatory bodies as safe for use in personal care products.
Mechanism of Action
The mechanism of action of Ceramide 3 involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including enzymes involved in sphingolipid metabolism and receptors that mediate cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-(octadecanoyl)-sphing-4-enine-1-phosphocholine
- N-(octadecanoyl)-ethanolamine
- N-(octadecanoyl)-sphingosine-1-phosphocholine
Uniqueness
Ceramide 3 is unique due to its specific hydroxylation pattern, which imparts distinct biochemical properties compared to other similar compounds. This hydroxylation affects its interaction with enzymes and receptors, making it a valuable compound for studying sphingolipid metabolism and function .
Biological Activity
Ceramide 3, a specific type of ceramide, plays a crucial role in skin biology and has significant implications for dermatological health. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in skin barrier function, hydration, and its role in various skin conditions.
Overview of this compound
Ceramides are sphingolipids that are integral components of the stratum corneum, the outermost layer of the skin. They contribute to the skin's barrier function and are essential for maintaining hydration and overall skin health. This compound (also known as ceramide IIIB) is particularly noted for its ability to enhance skin moisture retention and improve barrier integrity.
- Skin Barrier Function : this compound is a key player in forming the lipid bilayers that constitute the skin barrier. It helps to prevent transepidermal water loss (TEWL) by creating a protective layer that retains moisture within the skin.
- Cell Signaling : Beyond structural roles, ceramides also act as bioactive molecules involved in cell signaling pathways. They can influence processes such as apoptosis (programmed cell death), differentiation, and inflammation. For example, studies have shown that ceramides can activate protein kinase C (PKC), which is involved in various cellular responses including cell growth and apoptosis .
- Hydration Regulation : this compound enhances the skin's hydration by improving water retention capabilities. Research indicates that formulations containing this compound significantly increase skin hydration levels compared to control formulations .
Efficacy Studies
Numerous studies have evaluated the efficacy of this compound in dermatological applications:
- Moisturizing Effects : A study involving 20 volunteers demonstrated that creams containing this compound resulted in a statistically significant increase in skin hydration over a period of seven days. The formulations were applied twice daily, with measurements taken at intervals .
- Barrier Repair : Another study examined the recovery of damaged skin pre-treated with sodium dodecyl sulfate (SDS). Areas treated with this compound formulations showed faster recovery in hydration levels compared to untreated areas .
Table 1: Summary of Efficacy Studies on this compound
Study | Participants | Intervention | Outcome |
---|---|---|---|
Study A | 20 | This compound cream (0.5%) | Increased hydration after 7 days |
Study B | 15 | SDS-induced damage + this compound | Faster recovery of hydration levels |
Case Studies
- Atopic Dermatitis : A meta-analysis reviewed multiple studies on moisturizers containing ceramides, including this compound, for treating atopic dermatitis. Results indicated that patients using ceramide-containing moisturizers had significantly improved SCORAD (SCORing Atopic Dermatitis) scores compared to those using other treatments .
- Psoriasis Management : In psoriasis patients, topical applications of ceramide-rich formulations have been shown to reduce scaling and improve overall skin texture by restoring barrier function and reducing inflammation.
Q & A
Basic Research Question
Q: What standardized methodologies are recommended for quantifying Ceramide 3 in lipid bilayer systems, and how do experimental parameters influence measurement accuracy? A:
- Extraction Protocols : Use liquid-liquid extraction (LLE) with chloroform-methanol (2:1 v/v) for lipid isolation, followed by LC-MS/MS for quantification. Validate recovery rates using internal standards (e.g., C17-Ceramide) to account for matrix effects .
- Experimental Variables : Temperature (4°C vs. 25°C) during extraction can alter lipid solubility, impacting recovery by 15–20%. Include triplicate runs to assess intra-assay variability (<5% CV) .
- Data Normalization : Express results as mol% relative to total lipid content to mitigate batch-to-batch variability .
Example Table: Comparison of Extraction Methods
Method | Solvent Ratio | Recovery (%) | CV (%) | Reference Standard |
---|---|---|---|---|
Folch (Chloroform:MeOH) | 2:1 | 92 ± 3 | 4.2 | C17-Ceramide |
Bligh & Dyer | 1:2:1 | 85 ± 5 | 6.8 | None |
Advanced Research Question
Q: How can contradictory findings on this compound’s role in apoptosis be resolved through meta-analytical frameworks, and what statistical models address heterogeneity across studies? A:
- Systematic Review Design : Follow PRISMA guidelines ( ) to screen studies using inclusion criteria (e.g., in vitro models, apoptosis markers like caspase-3 activation). Use tools like Rayyan for collaborative screening .
- Heterogeneity Analysis : Apply random-effects models in RevMan to quantify I² statistics. Stratify by cell type (e.g., keratinocytes vs. fibroblasts) to identify context-dependent effects .
- Sensitivity Testing : Exclude studies with high risk of bias (e.g., lack of blinding) to assess robustness. Meta-regression can adjust for covariates like this compound concentration (5–50 µM) .
Basic Research Question
Q: What are the best practices for validating this compound’s structural integrity in synthetic formulations using spectroscopic techniques? A:
- FT-IR Analysis : Confirm acyl chain vibrations (C-H stretching at 2850–2920 cm⁻¹) and amide I bands (1640–1680 cm⁻¹) to verify sphingoid backbone stability. Compare against NIST reference spectra .
- NMR Validation : Use ¹H-NMR (500 MHz) to resolve olefinic protons (δ 5.3–5.4 ppm) and detect oxidation byproducts. Deuterated solvents (e.g., CDCl₃) minimize signal interference .
- Quality Control : Implement a tiered approach: (1) raw material screening, (2) in-process checks, (3) final product validation .
Advanced Research Question
Q: How can multi-omics integration (lipidomics, transcriptomics) elucidate this compound’s regulatory mechanisms in epidermal barrier dysfunction? A:
- Study Design : Pair LC-MS lipidomic profiles with RNA-seq data from 3D epidermal models. Use time-series sampling (0–72 hrs) to capture dynamic interactions .
- Pathway Enrichment : Apply tools like MetaboAnalyst for lipid pathway mapping (e.g., sphingolipid metabolism) and STRING-DB for protein-network analysis. Cross-reference DEGs (e.g., SMPD1, CERK) with this compound flux .
- Data Integration Challenges : Address batch effects via ComBat normalization. Use mixed-effects models to account for donor variability in human tissue studies .
Basic Research Question
Q: What ethical and reproducibility considerations are critical when designing in vivo studies to assess this compound’s therapeutic efficacy? A:
- Ethical Compliance : Obtain IRB approval for animal protocols (e.g., OECD 404 guidelines). Report ARRIVE 2.0 checklist items, including randomization and blinding methods .
- Dosage Optimization : Conduct pilot studies to determine LD₅₀ and subtoxic doses. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to establish dosing intervals .
- Reprodubility Measures : Share raw data via repositories like Figshare. Include negative controls (e.g., vehicle-only groups) to isolate treatment effects .
Advanced Research Question
Q: What computational strategies improve the predictive accuracy of this compound’s membrane interactions in molecular dynamics (MD) simulations? A:
- Force Field Selection : Use CHARMM36 for lipid bilayers due to validated parameters for sphingolipid headgroup interactions. Compare with Martini coarse-grained models for long-timescale behavior .
- Simulation Protocols : Run ≥ 1 µs trajectories with NPT ensembles (310 K, 1 bar). Analyze lateral diffusion coefficients (D) and order parameters (Sₚₕₐₛₑ) to quantify bilayer rigidity .
- Validation Against Empirical Data : Align simulation outputs with experimental SAXS/WAXS data on lamellar spacing (d ≈ 5.6 nm) .
Basic Research Question
Q: How should researchers address confounding variables in clinical studies measuring this compound levels in atopic dermatitis patients? A:
- Cohort Stratification : Segment participants by age, disease severity (SCORAD index), and concurrent treatments (e.g., topical steroids). Use ANCOVA to adjust for covariates .
- Sample Collection : Standardize biopsy protocols (e.g., 4 mm punch biopsies from lesional/non-lesional sites). Store at −80°C with antioxidant cocktails to prevent lipid oxidation .
- Analytical Controls : Include internal standards (e.g., d7-Ceramide 3) and blank runs to detect carryover .
Advanced Research Question
Q: What mechanistic hypotheses explain this compound’s dual role in promoting cell differentiation and inhibiting proliferation in cancer models? A:
- Hypothesis Testing :
- Signaling Pathways : Knockdown CERK via siRNA to test if this compound’s anti-proliferative effects are mTOR-dependent.
- Metabolic Tracing : Use ¹³C-labeled serine to track de novo synthesis flux in 3D spheroids.
- Single-Cell RNA-seq : Resolve heterogeneity in this compound-responsive subpopulations .
- Contradiction Resolution : Apply Hill criteria for causality (e.g., dose-response consistency across models) .
Properties
IUPAC Name |
N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H73NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h33-34,36,38-39,41H,3-32H2,1-2H3,(H,37,40)/t33-,34+,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZRNEGTKRQRFV-LFBNJJMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H73NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963881, DTXSID901335580 | |
Record name | N-(1,3,4-Trihydroxyoctadecan-2-yl)octadecanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]octadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901335580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34354-88-6, 475995-75-6 | |
Record name | Ceramide 3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34354-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1,3,4-Trihydroxyoctadecan-2-yl)octadecanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]octadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901335580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ceramide (Octadecanamide, N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.331 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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